molecular formula C17H12F3NO4 B2652630 N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034254-99-2

N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2652630
CAS No.: 2034254-99-2
M. Wt: 351.281
InChI Key: QXMCGOCROKEJFI-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a bifuran-methyl moiety and a para-substituted trifluoromethoxy group on the benzamide ring. The trifluoromethoxy group is known for enhancing metabolic stability and lipophilicity in medicinal and agrochemical contexts, while the bifuran system may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c18-17(19,20)25-13-3-1-11(2-4-13)16(22)21-9-14-5-6-15(24-14)12-7-8-23-10-12/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMCGOCROKEJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the bifuran moiety and the trifluoromethoxybenzamide core. The final step involves coupling the bifuran moiety with the trifluoromethoxybenzamide core under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Comparison with Similar Compounds

Key Structural Features:

  • Backbone : Benzamide core with a bifuran-methyl substituent.
  • Substituents: Trifluoromethoxy group (CF₃O⁻): Positioned at the para position on the benzamide ring.

Analogous Compounds:

Compound Name Substituent Position (Benzamide) R Group Key Structural Differences Applications/Notes Source
N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide Ortho (2-) CF₃- Trifluoromethyl at ortho vs. para position Predicted boiling point: 288.3°C
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridine core CF₃- phenoxy Pyridine instead of benzamide; difluorophenyl group Herbicide (pesticide)
S-alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ) Triazole core Sulfonyl, halogens Triazole-thione backbone; no bifuran system Synthetic intermediates

Key Observations :

  • Core Heterocycles: Diflufenican’s pyridine-carboxamide structure highlights how core heterocycles influence bioactivity (e.g., herbicidal vs.

Characterization Techniques:

  • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomers in triazole analogs, a method applicable to verifying bifuran-methyl connectivity .
  • NMR/HRMS : reports ¹H/¹³C NMR shifts for bipyridinylmethyl purines, providing reference data for comparing electronic effects of trifluoromethoxy vs. trifluoromethyl groups .

Physicochemical Properties

Predicted or experimental data for analogs (extrapolated trends):

Property Target Compound (4-CF₃O) Ortho-CF₃ Analog Diflufenican
Boiling Point (°C) Not reported 288.3 (predicted) Not reported
Density (g/cm³) Not reported 1.315 (predicted) Not reported
pKa Not reported 13.15 (predicted) ~3–4 (acidic NH)
Lipophilicity (LogP) High (CF₃O⁻ group) High (CF₃-) Moderate

Trends :

  • Trifluoromethoxy vs.
  • Bifuran System : Likely reduces conformational flexibility, enhancing binding specificity compared to simpler alkyl chains .

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Bifuran moiety : This component contributes to the compound's ability to interact with biological macromolecules.
  • Trifluoromethoxy group : Enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

The compound has the following chemical properties:

  • CAS Number : 2034254-99-2
  • Molecular Weight : 325.30 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy group increases metabolic stability and enhances the compound's ability to penetrate cell membranes. The bifuran moiety is capable of forming hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their functions effectively.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values indicate significant potency, with values reported around 25.72 μM for MCF cells .
Cell LineIC50 (μM)Effect
MCF-725.72Induces apoptosis
U8745.2Cytotoxic effects observed

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Against Bacteria : this compound demonstrated effectiveness against several strains of gram-positive bacteria. The agar diffusion method was employed to assess its antibacterial activity .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Bacillus subtilis0.031 mg/mL

Case Studies

  • In Vivo Studies : In a study involving tumor-bearing mice, administration of this compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the compound interacts with key signaling pathways involved in cell proliferation and apoptosis, providing a rationale for its observed biological activities.

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